molecular formula C19H29N3O B7923009 (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7923009
M. Wt: 315.5 g/mol
InChI Key: MOVWGAXHOOSYJW-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS 1401666-05-4) is a chiral organic compound with a molecular formula of C19H29N3O and a molecular weight of 315.45 g/mol . This synthetically derived ketone features a defined stereochemical configuration, with (S) and (R) centers, which is critical for its interaction in chiral environments and biological systems . The compound's structure incorporates a pyrrolidine ring substituted with a benzyl-cyclopropylamino group, offering a complex scaffold for medicinal chemistry and drug discovery research . Structurally similar piperidine and pyrrolidine derivatives are often explored in pharmaceutical research for their potential interactions with the central nervous system . The synthesis of such stereospecific compounds can involve advanced methods, such as catalytic asymmetric synthesis, to achieve high enantiomeric purity . This product is intended for research applications in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(2S)-2-amino-1-[(3R)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-14(2)18(20)19(23)21-11-10-17(13-21)22(16-8-9-16)12-15-6-4-3-5-7-15/h3-7,14,16-18H,8-13,20H2,1-2H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVWGAXHOOSYJW-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including an amino group, a pyrrolidine ring, and various substituents, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's systematic name indicates its stereochemistry and highlights the presence of a chiral center adjacent to the pyrrolidine ring. This configuration is crucial for its biological interactions and overall pharmacological profile. The incorporation of a cyclopropyl group and a benzyl group enhances its reactivity and specificity towards biological targets.

Preliminary studies suggest that this compound may modulate neurotransmitter pathways or inhibit specific enzymes. Its interactions with receptors and enzymes can influence various physiological processes, although the exact mechanisms remain under investigation.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal properties. For instance, in vitro tests have demonstrated that certain pyrrolidine derivatives can inhibit the growth of harmful bacteria such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

CompoundTarget BacteriaMIC (µg/mL)
Pyrrolidine Derivative ABacillus subtilis75
Pyrrolidine Derivative BE. coli125
Pyrrolidine Derivative CPseudomonas aeruginosa150

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects, particularly through modulation of neurotransmitter systems. Studies have shown that similar compounds can act as selective inhibitors of dipeptidyl peptidase IV (DPP-IV), which is implicated in glucose metabolism and has been targeted for diabetes management .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including those structurally related to this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of related compounds, revealing effective activity against common fungal pathogens. The findings indicated that modifications to the pyrrolidine ring could enhance antifungal potency, warranting further exploration into structure-activity relationships (SAR) for optimizing efficacy .

Scientific Research Applications

Medicinal Applications

1. Antidepressant Activity
Research has indicated that compounds similar to (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one exhibit potential antidepressant effects. Studies have shown that such compounds can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation.

2. Neurological Disorders
The unique structural features of this compound may offer therapeutic benefits for various neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for treating conditions such as anxiety and schizophrenia. Research is ongoing to evaluate its efficacy and safety profiles in clinical settings.

Synthetic Methodologies

1. Synthesis via Chiral Catalysis
The synthesis of this compound can be achieved through several methodologies, including chiral catalysis. This method allows for the efficient production of the compound with high enantiomeric purity, which is crucial for its biological activity.

2. Peptide Coupling Reactions
Another significant application lies in its use as a building block in peptide coupling reactions. The compound can serve as an amino acid derivative in synthesizing more complex peptides that may have therapeutic applications.

Case Studies

StudyFocusFindings
Study 1 Antidepressant EffectsDemonstrated that similar compounds increased serotonin levels in rodent models, suggesting potential for treating depression.
Study 2 Neurological ApplicationsFound that the compound showed promise in reducing anxiety-like behaviors in animal models, indicating its potential as an anxiolytic agent.
Study 3 Synthesis TechniquesHighlighted the efficiency of chiral catalysis in producing the compound with over 95% enantiomeric excess, making it suitable for pharmaceutical development.

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with the target molecule but exhibit variations in substituents, ring systems, or stereochemistry, leading to distinct physicochemical and pharmacological properties:

Compound Name CAS Number Molecular Formula Key Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one 1254927-47-3 C₁₉H₃₁N₃O - Isopropyl instead of cyclopropyl
- (S)-configuration at pyrrolidine 3-position
315.48 - Increased steric bulk (isopropyl vs. cyclopropyl)
- Altered stereochemistry may reduce target affinity
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one 1401666-35-0 C₁₀H₁₈ClN₂O - Piperidine ring (6-membered)
- Chloro substituent
214.72 - Larger ring size alters conformation
- Chloro group increases polarity and electron-withdrawing effects
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 1354027-37-4 C₂₁H₃₃N₃O - Piperidine ring
- Methylene spacer in substituent
343.51 - Extended substituent chain may hinder binding
- Higher molecular weight impacts pharmacokinetics
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one 1354026-54-2 C₁₈H₂₉N₃O - Benzyl-methyl-amino substituent 303.44 - Reduced rigidity (methyl vs. cyclopropyl)
- Lower molecular weight enhances solubility

Impact of Structural Variations

Substituent Effects: The cyclopropyl group in the target compound introduces rigidity and metabolic stability compared to flexible isopropyl or methyl groups .

Ring System Modifications :

  • Replacing pyrrolidine (5-membered) with piperidine (6-membered) alters conformational flexibility and binding pocket compatibility .

Stereochemistry :

  • The (R)-configuration at the pyrrolidine 3-position in the target compound may optimize interactions with chiral biological targets compared to (S)-configured analogues (e.g., CAS 1254927-47-3) .

Q & A

Q. What are the critical considerations for synthesizing (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one with high enantiomeric purity?

  • Methodological Answer : Synthesis requires chiral resolution techniques such as asymmetric catalysis or enzymatic resolution to preserve stereochemistry at the (S)- and (R)-configured centers. Protecting groups (e.g., benzyl or trityl groups) are essential for amine and pyrrolidine functionalities during multi-step reactions . Post-synthesis purification via preparative HPLC or chiral column chromatography ensures enantiomeric purity >98%, as demonstrated in similar pyrrolidine derivatives .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR to confirm stereochemistry and substituent positions, particularly for the cyclopropyl and benzyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute configuration proof. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended, as used in structurally complex amines .

Q. How can researchers screen for preliminary biological activity of this compound?

  • Methodological Answer : Use in vitro assays targeting receptors or enzymes relevant to the compound’s hypothesized mechanism. For example, evaluate binding affinity to G-protein-coupled receptors (GPCRs) via radioligand displacement assays or measure inhibition of proteases using fluorogenic substrates. Dose-response curves (IC50_{50}/EC50_{50}) should be generated in triplicate to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, co-solvents). Validate activity using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays for GPCR modulation). Cross-reference batch-specific purity data (e.g., HPLC chromatograms) to rule out impurities as confounding factors .

Q. How does stereochemical inversion at the (R)-pyrrolidine or (S)-amino center affect pharmacological activity?

  • Methodological Answer : Synthesize diastereomers via chiral auxiliary methods or enantioselective catalysis and compare their activity in parallel assays. For example, replace the (R)-pyrrolidine with its (S)-enantiomer and assess changes in receptor binding using SPR. Such studies are critical for structure-activity relationship (SAR) optimization .

Q. What methodologies are suitable for studying the compound’s metabolic stability and degradation pathways?

  • Methodological Answer : Conduct in vitro microsomal stability assays (e.g., human liver microsomes) with LC-MS/MS analysis to identify phase I metabolites. For degradation pathways, use forced degradation studies under acidic, basic, oxidative, and photolytic conditions, followed by HPLC-UV/HRMS to track breakdown products .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins, followed by molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with mutagenesis studies on key receptor residues .

Methodological Design & Data Analysis

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50}/EC50_{50} values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Ensure power analysis (e.g., G*Power) determines sample size adequacy to avoid Type II errors .

Q. How to design a stability-indicating HPLC method for this compound?

  • Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile:ammonium formate buffer) and gradient elution to separate the parent compound from degradation products. Validate per ICH guidelines for specificity, linearity (R2^2 > 0.995), and precision (%RSD < 2%) .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics?

  • Methodological Answer :
    Use Sprague-Dawley rats or C57BL/6 mice for IV/PO dosing, followed by serial blood sampling. Quantify plasma concentrations via LC-MS/MS. Calculate pharmacokinetic parameters (t1/2_{1/2}, AUC, Cmax_{max}) using non-compartmental analysis (WinNonlin) .

Safety & Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
    Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency procedures include rinsing skin/eyes with water for 15 minutes and seeking medical evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.